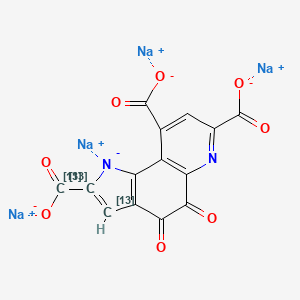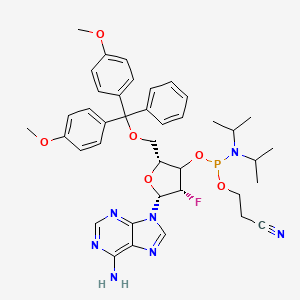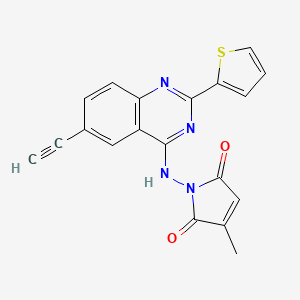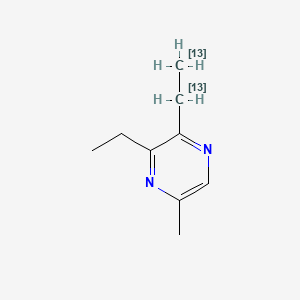
Pyrroloquinoline quinone-13C3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrroloquinoline quinone-13C3 (sodium) is a tricyclic ortho-quinone compound that has garnered significant attention due to its unique properties and potential applications. It is a labeled version of pyrroloquinoline quinone, where three carbon atoms are replaced with carbon-13 isotopes. Pyrroloquinoline quinone is known for its role as a redox cofactor in various enzymatic reactions and its antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pyrroloquinoline quinone-13C3 (sodium) involves several steps, starting from the synthesis of the labeled precursor. The general synthetic route includes the following steps:
Synthesis of Labeled Precursor: The labeled precursor is synthesized using carbon-13 labeled reagents.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the tricyclic structure.
Oxidation: The tricyclic intermediate is oxidized to form pyrroloquinoline quinone-13C3.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting pyrroloquinoline quinone-13C3 with sodium hydroxide.
Industrial Production Methods: Industrial production of pyrroloquinoline quinone-13C3 (sodium) typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of pyrroloquinoline quinone, which is then labeled with carbon-13 isotopes during the fermentation process .
化学反应分析
Types of Reactions: Pyrroloquinoline quinone-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrroloquinoline quinone-13C3.
Reduction: It can be reduced to form pyrroloquinoline quinol-13C3.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Pyrroloquinoline quinone-13C3.
Reduction: Pyrroloquinoline quinol-13C3.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pyrroloquinoline quinone-13C3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a redox cofactor in various enzymatic reactions.
Biology: Studied for its role in cellular processes and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.
Industry: Used in the production of functional foods and nutritional supplements
作用机制
Pyrroloquinoline quinone-13C3 (sodium) exerts its effects through several mechanisms:
Redox Reactions: Acts as a redox cofactor, facilitating electron transfer in enzymatic reactions.
Antioxidant Activity: Scavenges free radicals and protects cells from oxidative stress.
Molecular Targets: Targets include various dehydrogenases and oxidoreductases.
Pathways Involved: Involves pathways related to mitochondrial function, cellular respiration, and oxidative stress response
相似化合物的比较
Pyrroloquinoline quinone-13C3 (sodium) is unique compared to other similar compounds due to its labeled carbon-13 isotopes, which make it useful for tracing and studying metabolic pathways. Similar compounds include:
Pyrroloquinoline quinone (PQQ): The non-labeled version of pyrroloquinoline quinone.
Pyrroloquinoline quinol: The reduced form of pyrroloquinoline quinone.
Methoxatin: Another name for pyrroloquinoline quinone.
Pyrroloquinoline quinone-13C3 (sodium) stands out due to its enhanced stability and traceability in scientific studies, making it a valuable tool for research in various fields .
属性
分子式 |
C14H2N2Na4O8 |
|---|---|
分子量 |
421.11 g/mol |
IUPAC 名称 |
tetrasodium;4,5-dioxo(4,5-13C2)pyrrolo[2,3-f]quinolin-1-ide-2,7,9-tricarboxylate |
InChI |
InChI=1S/C14H6N2O8.4Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;;;/h1-2H,(H4,15,17,18,19,20,21,22,23,24);;;;/q;4*+1/p-4/i2+1,6+1,14+1;;;; |
InChI 键 |
CXKUNARLYIWSIT-LPZZJZAJSA-J |
手性 SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-][13C](=[13CH]3)[13C](=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2[N-]C(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)


![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)

